![molecular formula C19H24N4O3S B2443462 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2310099-09-1](/img/structure/B2443462.png)
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic compound with applications spanning various scientific disciplines. This compound features a unique structure incorporating a 1H-1,2,3-triazole ring and an 8-azabicyclo[3.2.1]octane core, with a 4-(methylsulfonyl)phenyl group. These structural features contribute to its diverse reactivity and potential utility in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple synthetic steps, typically starting from commercially available reagents. A possible synthetic route may include:
Synthesis of the 1H-1,2,3-triazole moiety through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Construction of the 8-azabicyclo[3.2.1]octane core through a series of transformations involving cyclization reactions.
Introduction of the 4-(methylsulfonyl)phenyl group through electrophilic aromatic substitution or coupling reactions.
Reaction conditions for these steps often require precise control of temperature, pressure, and the use of specific catalysts or reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the synthesis of 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one would involve scale-up of the laboratory procedures with optimization for cost-efficiency and safety. This might include the use of continuous flow reactors, automation of steps to minimize human intervention, and rigorous purification processes such as chromatography and crystallization to ensure product consistency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: Potential for oxidation at the phenyl ring or the bicyclic system, forming corresponding oxidized products.
Reduction: Reduction of the triazole ring or the ketone group can be achieved under suitable conditions.
Substitution: The triazole ring and the phenyl ring provide sites for nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents for electrophilic substitution, or strong bases/acids for nucleophilic substitution.
Major Products Formed
The reactions can yield various derivatives depending on the specific conditions applied, such as oxidized phenyl compounds, reduced triazole or ketone derivatives, and substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for creating complex molecular architectures. Its triazole and bicyclic structures provide functional groups for further derivatization and study.
Biology
In biological research, the compound's unique structure may be exploited to probe biological pathways or act as a ligand for binding studies with specific proteins or nucleic acids.
Medicine
Medical applications might include investigating its potential as a therapeutic agent, given the biological activity of related triazole and azabicyclic compounds in pharmaceuticals.
Industry
Industrial applications could involve the use of this compound in the synthesis of advanced materials, such as polymers or as an intermediate in the production of other chemical entities.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, the triazole ring can act as a coordinating site for metal ions or enzymes, while the azabicyclic structure might interact with biological receptors or enzymes, influencing their activity.
Molecular Targets and Pathways
Potential molecular targets include enzymes, receptors, or nucleic acids that recognize the structural motifs of the compound. Pathways involved could be those where triazole or azabicyclic structures play a critical role, such as signal transduction, enzyme inhibition, or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
Highlighting Uniqueness
Compared to similar compounds, 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one stands out due to the presence of the 4-(methylsulfonyl)phenyl group. This group can enhance its solubility, bioavailability, or interaction with molecular targets, making it a unique candidate for specific applications in scientific research and industry.
That's a deep dive into this fascinating compound! Anything else you'd like to explore about it?
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)13-17(12-15)22-11-10-20-21-22/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIXZVHFPIVKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone](/img/structure/B2443379.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2443380.png)

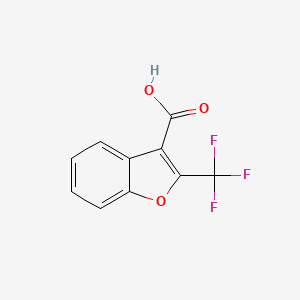
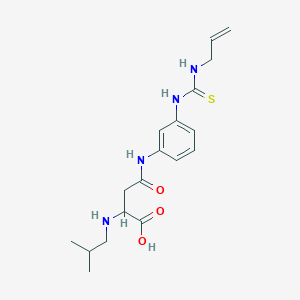
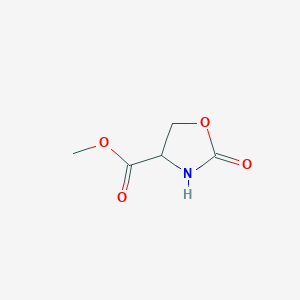
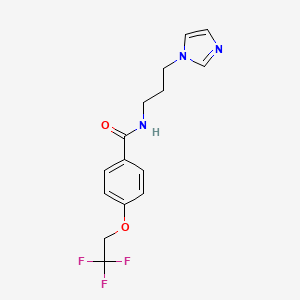
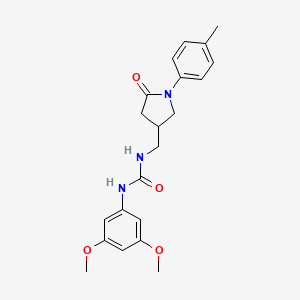
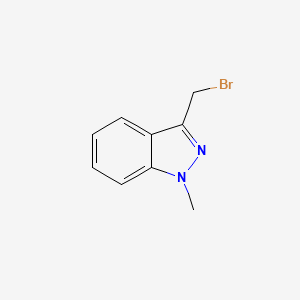

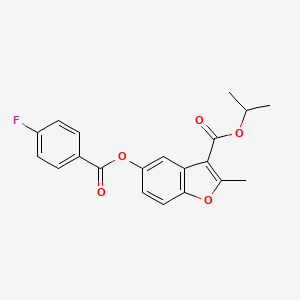
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2443399.png)
![2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid](/img/structure/B2443400.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
